2-(2-Bromoethyl)-5-methylfuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrO |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-(2-bromoethyl)-5-methylfuran |
InChI |
InChI=1S/C7H9BrO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5H2,1H3 |
InChI Key |
FQHQIYLULLUVOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromoethyl 5 Methylfuran
Retrosynthetic Approaches to 2-(2-Bromoethyl)-5-methylfuran
A retrosynthetic analysis of this compound reveals several plausible pathways for its synthesis. The most direct disconnection is the C-Br bond, leading back to the corresponding alcohol, 2-(5-methylfuran-2-yl)ethanol. This alcohol is a common precursor and can be subjected to various brominating agents to yield the target compound.
Another key disconnection involves the C-C bond of the ethyl side chain, suggesting a coupling reaction between a 2-methyl-5-halofuran and a suitable two-carbon synthon. Alternatively, the entire furan (B31954) ring can be viewed as the point of disconnection, leading back to acyclic precursors suitable for classical furan syntheses.
Direct Halogenation Strategies
Direct halogenation of an existing alkyl side chain on the furan ring presents a straightforward approach to this compound.
The regioselective bromination of alkyl side chains attached to a furan ring is a challenging yet feasible transformation. The furan ring itself is highly susceptible to electrophilic attack, and thus, reaction conditions must be carefully controlled to favor side-chain halogenation over ring halogenation. Radical bromination, often initiated by light or a radical initiator, is a common method for achieving this selectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can selectively brominate the benzylic position of an alkyl side chain on a furan ring. While the ethyl group in the target molecule does not have a benzylic-like position, similar radical conditions could potentially be adapted.
A more common and often more efficient approach involves the conversion of a precursor alcohol to the desired bromide. The synthesis would first target 2-(5-methylfuran-2-yl)ethanol. This alcohol can then be converted to this compound using a variety of standard brominating agents. The Appel reaction, utilizing triphenylphosphine (B44618) and carbon tetrabromide, is a mild and effective method for this transformation. Alternatively, phosphorus tribromide (PBr3) can also be employed.
A study on the synthesis of related furan derivatives demonstrated the successful conversion of 2-(furan-2-yl)ethanol to 2-(2-bromoethyl)furan (B1599995) in high yield using carbon tetrabromide and triphenylphosphine. This methodology is directly applicable to the synthesis of this compound from its corresponding alcohol precursor.
| Precursor Alcohol | Brominating Agent | Solvent | Yield (%) | Reference |
| 2-(Furan-2-yl)ethanol | CBr4, PPh3 | Dichloromethane | 95 | |
| 2-(Furan-2-yl)ethanol | PBr3 | Diethyl ether | Not specified |
Stepwise Assembly of the Molecular Framework
An alternative to modifying a pre-existing furan is to construct the furan ring itself with the necessary side chains already incorporated into the acyclic starting materials.
This strategy involves synthesizing the furan ring from open-chain precursors that already contain the methyl and bromoethyl (or a precursor) functionalities.
The Paal-Knorr furan synthesis is a powerful method for preparing furans from 1,4-dicarbonyl compounds. To synthesize this compound via this route, a suitable 1,4-dicarbonyl precursor would be required. This precursor would need to generate the methyl and bromoethyl side chains at the 2 and 5 positions of the furan ring upon cyclization.
The Feist-Benary furan synthesis involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. This method is particularly useful for the synthesis of furans with a variety of substituents. For the target molecule, this could involve the reaction of a chloro- or bromo-substituted ketone with an appropriate β-keto ester or β-diketone, followed by further transformations.
While direct applications of these classical syntheses to the specific target of this compound are not extensively documented, their versatility in forming substituted furans suggests their potential applicability with the appropriate choice of starting materials.
Construction of the Furan Core with Pre-functionalized Moieties
Annulation Reactions for Substituted Furan Ring Formation
The formation of the furan ring is a critical step in the synthesis of this compound. Annulation reactions, which involve the construction of a ring onto a pre-existing molecule, are a common strategy.
One approach to forming substituted furans involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov This method allows for the annulation of a furan ring system onto cycloalkenones. nih.gov The process begins with the deprotonation of the acyloxy sulfone, which then undergoes an intramolecular cyclization to form a lactol/hydroxyketone mixture. nih.gov Subsequent treatment with a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH), leads to dehydration and isomerization to yield the stable furan ring. nih.gov
Another strategy involves the reaction of dichlorocarbene (B158193) with the enol ether of a decalone, followed by treatment of the resulting dichlorocyclopropane intermediate with a base to annulate the furan ring. nih.gov Additionally, gold(III) has been used to catalyze the cycloisomerization of 2-alkynylcycloalk-2-enols to form fused furan ring systems. nih.gov
Ruthenium(II)-catalyzed oxidative annulation reactions of ethyl 3-oxo-3-phenylpropanoate with internal alkynes, in the presence of a copper oxidant, also yield poly-substituted furans. researchgate.net Similarly, rhodium(III)-catalyzed coupling of N-phenoxyacetamides and cyclopropenyl esters can produce arylated furans through arylation followed by cycloisomerization. researchgate.net
| Annulation Method | Key Reagents/Catalysts | Description | Reference |
| Intramolecular Cyclization | LHMDS, p-TsOH | Cyclization of unsaturated acyloxy sulfones followed by acid-catalyzed dehydration and isomerization. | nih.gov |
| Dichlorocarbene Addition | Dichlorocarbene, Base | Reaction with an enol ether followed by base-induced ring formation. | nih.gov |
| Gold-Catalyzed Cycloisomerization | Au(III) | Cycloisomerization of 2-alkynylcycloalk-2-enols. | nih.gov |
| Ruthenium-Catalyzed Annulation | Ru(II), Copper oxidant | Oxidative annulation of ethyl 3-oxo-3-phenylpropanoate with internal alkynes. | researchgate.net |
| Rhodium-Catalyzed Coupling | Rh(III) | Coupling of N-phenoxyacetamides and cyclopropenyl esters. | researchgate.net |
Introduction of the 2-Bromoethyl Substituent
Once the 5-methylfuran core is established, the 2-bromoethyl group is introduced. This is typically achieved through derivatization of a precursor or by direct bromination.
Derivatization of 2-(2-Hydroxyethyl)-5-methylfuran Precursors
A common and effective method for introducing the 2-bromoethyl group is through the conversion of a 2-(2-hydroxyethyl)-5-methylfuran precursor. This transformation can be achieved using various brominating agents that replace the hydroxyl group with a bromine atom. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are frequently employed for this purpose. The reaction is typically carried out in an inert solvent to afford this compound in good yield.
Electrophilic Bromination at the Ethyl Position
Direct bromination of an ethyl group attached to the furan ring is another potential route. However, this method can be challenging due to the potential for competing bromination on the furan ring itself, which is susceptible to electrophilic attack. The use of radical brominating agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can favor substitution at the ethyl side chain over the aromatic ring. derpharmachemica.com Careful control of reaction conditions is crucial to achieve the desired regioselectivity. researchgate.net
Introduction of the 5-Methyl Substituent
The methyl group at the 5-position of the furan ring can be introduced either before or after the formation of the furan ring itself. The presence of the methyl group can influence the reactivity and electronic properties of the furan ring. researchgate.netrsc.org
One synthetic route involves starting with a precursor that already contains the methyl group, such as 2-methylfuran (B129897). vulcanchem.com Vilsmeier-Haack formylation of 2-methylfuran can yield 5-methylfuran-2-carboxaldehyde, which can then be further functionalized. vulcanchem.com Alternatively, Friedel-Crafts alkylation of a furan derivative can be used to introduce the methyl group.
Catalytic Approaches in the Synthesis of this compound
Catalysis, particularly using transition metals, plays a significant role in the efficient synthesis of substituted furans, including the formation of both carbon-carbon and carbon-bromine bonds.
Transition Metal-Catalyzed Methods for Carbon-Carbon and Carbon-Bromine Bond Formation
Transition metal catalysts are instrumental in various synthetic strategies for constructing the furan ring and introducing its substituents. mdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds and functionalizing the furan core. mdpi.com For instance, palladium catalysts can be used to couple 1,3-dicarbonyl compounds with alkyl halides to introduce specific alkyl groups onto the furan ring. mdpi.com
Copper-catalyzed reactions are also widely used. mdpi.com Ullmann-type couplings, often catalyzed by copper iodide, can facilitate the cyclization process to form the furan ring and incorporate substituents. mdpi.com Iron catalysts have also been employed for the synthesis of functionalized furans from 1,3-dicarbonyl compounds. mdpi.com
In the context of forming the carbon-bromine bond, while direct bromination methods are common, transition metal-catalyzed approaches can offer greater control and efficiency. For example, palladium catalysts have been shown to enable the synthesis of 2-bromo-5-methylfuran (B145496) from halogenated precursors.
| Catalyst Type | Reaction Type | Application in Synthesis | Reference |
| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Formation of C-C bonds, introduction of substituents. | mdpi.com |
| Palladium | Transmetalation | Synthesis of 2-bromo-5-methylfuran from halogenated precursors. | |
| Copper | Ullmann-type Coupling | Cyclization to form the furan ring, introduction of substituents. | mdpi.com |
| Iron | Catalytic Synthesis | Formation of functionalized furans from 1,3-dicarbonyl compounds. | mdpi.com |
Innovative Synthetic Routes for Furan Derivatives
The development of novel synthetic methodologies for furan derivatives is increasingly driven by the principles of green and sustainable chemistry. Researchers are exploring alternative feedstocks and advanced catalytic systems to improve efficiency, reduce environmental impact, and access new chemical space. A significant trend is the move away from petroleum-based starting materials towards renewable biomass. researchgate.net
Lignocellulosic biomass, a non-food-based renewable resource composed mainly of cellulose (B213188), hemicellulose, and lignin, has emerged as a key feedstock for producing furan platform molecules. bohrium.comnih.gov The conversion of carbohydrates (C5 and C6 sugars) derived from biomass into molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is a cornerstone of modern biorefineries. researchgate.netfrontiersin.org These platform molecules serve as versatile starting points for a wide array of furan derivatives. mdpi.com
Innovations in this field focus on overcoming the challenges associated with biomass conversion, such as the stability of intermediates and the selectivity of reactions. rsc.org Advanced strategies include the use of unique solvent systems, such as ionic liquids and biphasic systems, and the development of highly efficient heterogeneous and homogeneous catalysts. nih.govfrontiersin.org
Catalytic Conversion of Biomass
The transformation of renewable biomass into valuable furan compounds represents a major advancement in sustainable chemistry. mdpi.com Various catalytic systems have been developed to efficiently convert carbohydrates, like fructose (B13574) and glucose, into key furan intermediates.
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): Ionic liquids are recognized as green solvents that can play a dual role as both the reaction medium and the catalyst in biomass conversion. bohrium.comnih.gov They are effective at dissolving cellulose and can be designed to enhance catalytic activity. nih.gov For instance, Brønsted acidic ILs have been shown to effectively catalyze the dehydration of sugars to HMF. bohrium.com Similarly, deep eutectic solvents, often combined with other solvents to create biphasic systems, offer a sustainable alternative for HMF synthesis from fructose. frontiersin.org
Biphasic Systems: To counteract the degradation of sensitive furan products like HMF in the reaction medium, biphasic systems are widely employed. nih.gov These systems typically consist of an aqueous phase where the reaction occurs and an organic extraction phase that continuously removes the furan derivative, shifting the equilibrium and preventing side reactions. nih.govmdpi.com This approach has been successful in achieving high yields of furfural from various biomass sources using catalysts like aluminum chloride in a water-tetrahydrofuran biphasic medium. nih.gov
Advanced Catalysis: The development of robust and selective catalysts is crucial. Heterogeneous catalysts, including zeolites, polyoxometalates, and supported non-noble metals, are favored for their environmental benefits and ease of separation. frontiersin.orgacs.org For example, a system using a cobalt catalyst supported on a specific type of zeolite has been shown to be a potential catalyst for converting HMF to 2,5-dimethylfuran (B142691) (DMF). acs.org Electrocatalytic and photocatalytic methods are also emerging as promising, energy-efficient routes for transforming furan compounds using renewable electricity or light. rsc.orgacs.org
The table below summarizes selected innovative catalytic systems for the synthesis of furan derivatives from biomass-derived feedstocks.
| Feedstock | Catalyst System | Solvent/System | Key Product | Yield | Reference |
| Fructose | Acidic Ionic Liquids | ILs | 5-Hydroxymethylfurfural (HMF) | 90-92% | frontiersin.org |
| Corn Stover, Pinewood | AlCl₃·6H₂O / NaCl | H₂O-THF (Biphasic) | Furfural | 38-64% | nih.gov |
| Fructose | HCl | Dichloromethane (Biphasic) | 5-Chloromethylfurfural (B124360) (CMF) | 80% | mdpi.com |
| HMF | 40% Ni/ZSM-5 | Not Specified | 2,5-Dimethylfuran (DMF) | 96.2% | acs.org |
Novel Functionalization and Ring Synthesis Methods
Beyond biomass conversion, innovation is also occurring in the construction and functionalization of the furan ring itself. These methods provide access to complex, polysubstituted furans that are valuable in materials science and medicinal chemistry.
Metal-Free Synthesis: A notable development is the base-catalyzed reaction of α-hydroxy ketones with cyano compounds to produce highly substituted furans. mdpi.com This method avoids expensive and toxic metal catalysts, proceeds under mild conditions, and introduces valuable amino and cyano functionalities directly onto the furan ring. mdpi.com
Catalytic Cascades: One-pot cascade reactions enabled by cooperative catalysis offer an efficient route to complex furans from simple starting materials. For example, a combination of gold and copper catalysts can facilitate a three-step cascade to produce di-, tri-, and tetrasubstituted furans in high yields. organic-chemistry.org
Radical Fluoroalkylation: For the synthesis of fluorinated furan derivatives, which are of great interest in drug development, radical fluoroalkylation has become a powerful tool. mdpi.com This approach, often mediated by visible-light photoredox catalysis or transition metals, allows for the direct C-H functionalization of the furan ring, avoiding the need for pre-functionalized substrates. mdpi.com
The following table highlights some of these innovative functionalization and synthesis strategies.
| Starting Materials | Catalyst/Reagent | Method | Product Type | Key Features | Reference |
| α-Hydroxy Ketones, Cyano Compounds | Base-catalyzed | Annulation | Tetrasubstituted Furans | Metal-free, good functional group tolerance | mdpi.com |
| Alkynes, Aldehydes, Amines | Triazole-Gold / Copper | One-Pot Cascade | Di-, Tri-, and Tetrasubstituted Furans | High efficiency and substrate scope | organic-chemistry.org |
| 2-Substituted Furans, Fluoroalkyl Source | Visible-light photocatalysis | Radical C-H Functionalization | 5-Fluoroalkylated Furans | Direct functionalization, avoids pre-functionalization | mdpi.com |
| Epoxidized Methyl Linoleate | Fluorosulfonic Acid | Acid-catalyzed cyclization | Furan structures from plant oil | Utilizes renewable plant oil feedstock | researchgate.net |
These innovative routes, from biomass valorization to advanced catalytic functionalizations, are expanding the toolkit for synthesizing a diverse range of furan derivatives, paving the way for more sustainable chemical production.
Reactivity and Mechanistic Investigations of 2 2 Bromoethyl 5 Methylfuran
Reactivity Profile of the Furan (B31954) Heterocycle in 2-(2-Bromoethyl)-5-methylfuran
The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive than benzene in various reactions. However, this reactivity is finely tuned by the nature of its substituents. In this compound, the C5-methyl group acts as an electron-donating group (EDG), enhancing the ring's electron density, while the C2-(2-bromoethyl) group is generally considered electron-withdrawing (EWG) due to the inductive effect of the bromine atom.
Electrophilic Aromatic Substitution Patterns on the Furan Ring
Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene. chemicalbook.com This heightened reactivity is due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (the sigma complex) through resonance. Substitution preferentially occurs at the α-positions (C2 and C5) because the positive charge can be delocalized onto the oxygen atom, resulting in a more stable intermediate with three resonance structures. chemicalbook.comquora.com Attack at the β-positions (C3 and C4) yields a less stable intermediate with only two resonance structures. chemicalbook.com
In this compound, the C2 and C5 positions are already substituted. Therefore, any further electrophilic substitution must occur at the C3 or C4 positions. The directing effects of the existing substituents come into play:
The 5-methyl group is an activating, ortho-para director. It enhances the electron density of the ring and directs incoming electrophiles to its ortho position, which is C4.
The 2-(2-bromoethyl) group is considered a deactivating, ortho-para director. The inductive withdrawal of electrons by the bromine atom deactivates the ring, but it still directs incoming electrophiles to its ortho position, C3.
Diels-Alder Cycloaddition Reactions of Furan Derivatives
The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction is a powerful tool for forming six-membered rings. However, the aromatic character of furan means that it is less reactive than non-aromatic dienes, and the cycloaddition is often reversible. rsc.orgnih.gov
The feasibility and rate of Diels-Alder reactions are effectively explained by Frontier Molecular Orbital (FMO) theory. youtube.com In a typical "normal electron-demand" Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. youtube.com
The energy difference, or "gap," between the diene's HOMO and the dienophile's LUMO dictates the reaction's activation energy. A smaller gap leads to a faster reaction.
Electron-donating groups (EDGs) on the diene raise the energy of its HOMO, decreasing the HOMO-LUMO gap and accelerating the reaction.
Electron-withdrawing groups (EWGs) on the diene lower the energy of its HOMO, increasing the gap and slowing the reaction. rsc.org
Conversely, in an "inverse electron-demand" Diels-Alder reaction, the primary interaction is between the LUMO of the diene and the HOMO of the dienophile.
| Reaction Type | Dominant FMO Interaction | Effect of Diene Substituents on Rate | Effect of Dienophile Substituents on Rate |
|---|---|---|---|
| Normal Electron-Demand | HOMO(diene) - LUMO(dienophile) | EDG: Accelerate EWG: Decelerate | EWG: Accelerate EDG: Decelerate |
| Inverse Electron-Demand | LUMO(diene) - HOMO(dienophile) | EWG: Accelerate EDG: Decelerate | EDG: Accelerate EWG: Decelerate |
For this compound, the two substituents have opposing electronic effects that influence its Diels-Alder reactivity.
The 5-methyl group (EDG) raises the furan's HOMO energy, which would be expected to increase the reaction rate in a normal electron-demand cycloaddition. rsc.orgunamur.be
The 2-(2-bromoethyl) group (EWG) lowers the furan's HOMO energy, which would tend to decrease the reaction rate.
In terms of stereoselectivity, Diels-Alder reactions with furans can produce both endo and exo diastereomers. While the endo product is often formed faster under kinetic control, the exo product is typically more thermodynamically stable for furan adducts, and due to the reversibility of the reaction, the exo isomer often predominates after equilibration. nih.govresearchgate.netresearchgate.net The substituents on the furan ring can influence the endo/exo ratio. For instance, some computational studies have shown that substituents at the 2-position can slightly favor the formation of the exo adduct. rsc.org The steric bulk of the bromoethyl group may also play a role in disfavoring the more sterically congested endo transition state.
Ring-Opening and Rearrangement Pathways
The furan ring, despite its aromaticity, is susceptible to ring-opening under certain conditions, particularly in the presence of acid. nih.gov Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. rsc.org The mechanism typically involves the protonation of the furan ring at the α-carbon, which is the rate-limiting step, followed by nucleophilic attack by water and subsequent rearrangement to the dicarbonyl product. acs.org The presence of substituents on the furan ring can significantly influence the rate and outcome of these reactions. rsc.org Other ring-opening pathways can be achieved through oxidative cleavage or transition-metal-catalyzed processes, providing access to a variety of linear, functionalized molecules. nih.govrsc.org
Chemical Transformations of the 2-Bromoethyl Side Chain
The 2-bromoethyl group attached to the furan ring is a primary alkyl halide, making it a versatile handle for further synthetic modifications. The carbon atom bonded to the bromine is electrophilic, and the bromide ion is a good leaving group. This structure is highly amenable to nucleophilic substitution and elimination reactions.
Nucleophilic Substitution: The primary carbon of the bromoethyl chain is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. bloomtechz.comwikipedia.orgnih.gov A wide array of nucleophiles can be used to displace the bromide, leading to the synthesis of diverse 2,5-disubstituted furan derivatives. The S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. gatech.edumasterorganicchemistry.com
Elimination: In the presence of a strong, sterically hindered base, the 2-bromoethyl group can undergo a bimolecular elimination (E2) reaction to form 2-methyl-5-vinylfuran. bloomtechz.comlumenlearning.comwikipedia.org This reaction involves the abstraction of a proton from the carbon adjacent to the furan ring (the β-carbon) and the simultaneous departure of the bromide leaving group. msu.edulibretexts.org The choice between substitution and elimination can often be controlled by the choice of base/nucleophile and the reaction conditions. Strong, non-bulky bases that are also good nucleophiles (e.g., hydroxide, alkoxides) may give a mixture of substitution and elimination products, whereas bulky bases (e.g., potassium tert-butoxide) favor elimination. lumenlearning.comlibretexts.org
| Reaction Type | Reagent/Nucleophile | Resulting Functional Group at Side Chain | Product Name Structure |
|---|---|---|---|
| SN2 Substitution | -OH (Hydroxide) | -CH2CH2OH | 2-(5-Methylfuran-2-yl)ethanol |
| SN2 Substitution | -OR (Alkoxide) | -CH2CH2OR | 2-(2-Alkoxyethyl)-5-methylfuran |
| SN2 Substitution | -CN (Cyanide) | -CH2CH2CN | 3-(5-Methylfuran-2-yl)propanenitrile |
| SN2 Substitution | -N3 (Azide) | -CH2CH2N3 | 2-(2-Azidoethyl)-5-methylfuran |
| SN2 Substitution | RNH2 (Primary Amine) | -CH2CH2NHR | N-Alkyl-2-(5-methylfuran-2-yl)ethanamine |
| E2 Elimination | KOtBu (Potassium tert-butoxide) | -CH=CH2 | 2-Methyl-5-vinylfuran |
Nucleophilic Substitution Reactions (SN1, SN2) of the Bromine Atom
The bromoethyl group of this compound is a primary alkyl halide, which strongly favors the bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the nucleophile attacks the carbon atom bonded to the bromine in a single, concerted step, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.
The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents, such as acetone or dimethylformamide (DMF), facilitate this pathway.
Table 1: Factors Favoring SN2 Reaction Mechanism
| Factor | Preference for SN2 | Rationale for this compound |
|---|---|---|
| Substrate | Methyl > Primary > Secondary | The bromoethyl group is a primary halide, minimizing steric hindrance for backside attack. |
| Nucleophile | Strong (e.g., I⁻, RS⁻, N₃⁻) | Strong nucleophiles are required to efficiently displace the bromide ion in a concerted step. |
| Solvent | Polar aprotic (e.g., Acetone, DMSO) | These solvents solvate the cation but not the anionic nucleophile, increasing its reactivity. |
| Leaving Group | Good (e.g., I > Br > Cl) | Bromide is a good leaving group, stable as an anion in solution. |
Conversely, the unimolecular nucleophilic substitution (SN1) mechanism is highly unlikely for this primary alkyl halide. The SN1 pathway proceeds through a carbocation intermediate. The formation of a primary carbocation from the cleavage of the C-Br bond in this compound would be energetically unfavorable due to its instability. SN1 reactions are typically favored by tertiary substrates, weak nucleophiles, and polar protic solvents that can stabilize the carbocation intermediate.
Elimination Reactions Leading to Vinylic Furan Systems
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form 5-methyl-2-vinylfuran. This transformation typically proceeds via the bimolecular elimination (E2) mechanism. The E2 reaction is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond is formed.
For an E2 reaction to occur, a specific stereochemical arrangement, known as anti-periplanar geometry, is preferred, where the hydrogen to be removed and the bromine leaving group are on opposite sides of the C-C bond. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. The use of a bulky base, such as potassium tert-butoxide (t-BuOK), is often employed to favor elimination over the competing SN2 substitution reaction. Higher temperatures also tend to favor elimination pathways.
Table 2: Conditions Favoring E2 Elimination | Condition | Rationale | | :--- | :--- | | Base | Strong, non-nucleophilic, bulky base (e.g., t-BuOK, DBU) | Minimizes competing SN2 substitution by sterically hindering attack at the carbon atom. | | Temperature | Elevated temperatures | Elimination reactions have a higher activation energy than substitution and are favored by increased thermal energy. | | Solvent | Less polar solvents | Can favor elimination, although the choice of base is often more critical. |
The resulting product, 5-methyl-2-vinylfuran, is a valuable monomer for polymerization and a versatile building block in organic synthesis.
Radical Chemistry Involving Carbon-Bromine Bonds
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This process typically requires energy in the form of heat or light, or the use of a radical initiator such as azobisisobutyronitrile (AIBN).
Once formed, the 2-(5-methylfuran-2-yl)ethyl radical is a reactive intermediate that can participate in a variety of radical chain reactions. A common transformation is reductive dehalogenation, where a hydrogen atom is abstracted from a donor molecule, such as tributyltin hydride (Bu₃SnH), to yield 2-ethyl-5-methylfuran.
The general mechanism for this radical dehalogenation involves three stages:
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form initiator radicals. These radicals then react with Bu₃SnH to generate the tributyltin radical (Bu₃Sn•).
Propagation: The tributyltin radical abstracts the bromine atom from this compound, forming tributyltin bromide and the primary alkyl radical. This carbon radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final product and regenerating the tributyltin radical, which can continue the chain reaction.
Termination: The reaction is terminated when two radical species combine.
This type of radical reaction provides a method for the mild reduction of the alkyl halide to the corresponding alkane.
Cross-Coupling Reactions Involving this compound
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the furan ring itself can be a substrate for cross-coupling, this section focuses on the reactivity of the bromoethyl moiety. The sp³-hybridized carbon-bromine bond presents both opportunities and challenges for these transformations compared to the more commonly used sp²-hybridized aryl or vinyl halides.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromoethyl Moiety
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically applied to aryl and vinyl halides, conditions have been developed to engage sp³-hybridized alkyl halides like this compound.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For this compound, this would involve coupling with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. A key challenge is to promote the oxidative addition of the Pd(0) catalyst to the C(sp³)-Br bond, which is often slower than with C(sp²)-Br bonds, and to prevent competing β-hydride elimination from the resulting organopalladium intermediate. The use of specific ligands, such as bulky, electron-rich phosphines, is often crucial for success. nih.gov
Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide using a palladium catalyst and a copper(I) co-catalyst. While highly efficient for aryl and vinyl halides, the Sonogashira coupling of unactivated alkyl halides is more challenging. However, nickel-catalyzed variants have shown promise for coupling alkyl halides with alkynes. wikipedia.org
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. A direct Heck-type reaction at the bromoethyl group is not the standard pathway. Instead, a related process might involve the formation of an organopalladium intermediate followed by insertion of an alkene.
Negishi Coupling: This reaction couples an organohalide with an organozinc reagent. Negishi coupling is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon centers. wikipedia.org The reaction of this compound with an arylzinc or alkylzinc reagent, catalyzed by a palladium or nickel complex, would be a viable method for forming a new carbon-carbon bond at the ethyl side chain. wikipedia.org
Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Key Considerations for this compound |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | Oxidative addition to C(sp³)-Br bond; potential for β-hydride elimination. |
| Sonogashira | Terminal Alkyne | Challenging for unactivated alkyl halides; alternative catalysts (e.g., Nickel) may be needed. wikipedia.org |
| Heck | Alkene | Non-standard for alkyl halides; related migratory insertion pathways may occur. |
| Negishi | Organozinc Reagent | Generally effective for C(sp³)-halides, offering a good potential for C-C bond formation. wikipedia.org |
Site-Selective Functionalization Strategies for Furan Derivatives
The structure of this compound presents multiple potential sites for functionalization. These include the C-Br bond, the C-H bonds of the methyl group, and the C-H bonds of the furan ring. Achieving site-selectivity, where a reaction occurs at one specific position in the presence of other potentially reactive sites, is a significant challenge in synthetic chemistry.
In the context of cross-coupling, the C-Br bond is the most activated site for palladium-catalyzed reactions under typical conditions. The oxidative addition of a Pd(0) catalyst to the C(sp³)-Br bond is generally much faster than the activation of the C(sp²)-H bonds on the furan ring or the C(sp³)-H bonds of the methyl group. Therefore, reactions like Suzuki-Miyaura or Negishi coupling would be expected to occur selectively at the bromoethyl moiety without affecting the rest of the molecule, provided that appropriate reaction conditions are chosen.
Strategies to functionalize other positions would require different catalytic systems. For example, directed C-H activation could potentially functionalize the furan ring at the C3 or C4 positions, while radical bromination could be used to functionalize the methyl group, demonstrating the importance of choosing the right reagents and catalysts to control reactivity.
Other Metal-Catalyzed Coupling Reactions
While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly nickel, have emerged as powerful alternatives, especially for challenging substrates like alkyl halides.
Nickel-Catalyzed Coupling: Nickel catalysts are often more reactive and less expensive than their palladium counterparts. They have been shown to be particularly effective in the cross-coupling of C(sp³)-halides. For instance, nickel-catalyzed Negishi and Sonogashira couplings can be more efficient for substrates like this compound than the palladium-catalyzed versions. wikipedia.orgwikipedia.org
Iron-Catalyzed Coupling: Iron catalysts are an attractive option due to their low cost and low toxicity. Iron-catalyzed cross-coupling reactions have been developed for a range of substrates, although their application to primary alkyl bromides can sometimes be complicated by side reactions.
Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for forming carbon-heteroatom bonds. While less common for C-C bond formation with alkyl halides, copper catalysis is crucial in reactions like the Sonogashira coupling and can play a primary role in certain C-C coupling methodologies.
The choice of metal catalyst can therefore be a critical parameter in designing a successful synthetic route for the functionalization of the bromoethyl side chain of this compound.
Electronic and Steric Influences of Substituents on Chemical Reactivity
The chemical reactivity of "this compound" is intricately governed by the electronic and steric properties of its two substituents: the 5-methyl group and the 2-(2-bromoethyl) group. These substituents modulate the electron density and accessibility of the furan ring, thereby influencing the rate and regioselectivity of its reactions, particularly electrophilic aromatic substitution.
The furan ring is inherently an electron-rich aromatic system due to the participation of one of the oxygen atom's lone pairs in the π-electron sextet. This makes it significantly more reactive towards electrophiles than benzene. pearson.comscribd.com Electrophilic attack preferentially occurs at the C2 and C5 positions, as the resulting carbocation intermediates are more stabilized by resonance compared to attack at the C3 or C4 positions. pearson.comscribd.com
Electronic Effects:
The 5-methyl group is an electron-donating group through an inductive effect. This donation of electron density further activates the furan ring, making it even more susceptible to electrophilic attack. The methyl group, being an ortho-, para-director, enhances the nucleophilicity of the C2 and C4 positions. In the context of "this compound," this activating effect of the methyl group primarily directs electrophilic attack towards the vacant C4 position and, to a lesser extent, the occupied C2 position.
Steric Effects:
The 2-(2-bromoethyl) group also introduces significant steric hindrance around the C2 and C3 positions of the furan ring. This bulky substituent physically obstructs the approach of electrophiles to these positions. Consequently, reactions that would typically occur at the C2 position in a less substituted furan are sterically hindered in "this compound." This steric hindrance, coupled with the deactivating electronic effect of the bromoethyl group, strongly disfavors electrophilic attack at the C2 and C3 positions.
The 5-methyl group, while smaller than the bromoethyl group, also contributes to steric crowding, albeit to a lesser extent. Its presence can influence the orientation of the bromoethyl side chain, further impacting the accessibility of the adjacent C4 position.
The combination of electronic and steric effects dictates that electrophilic substitution on "this compound" will predominantly occur at the C4 position. This position is electronically activated by the 5-methyl group and is the most sterically accessible site on the furan ring.
Interactive Data Table: Predicted Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Influence on Reactivity at C4 |
| 5-Methyl | 5 | Activating (Electron-donating) | Minor | Activating |
| 2-(2-Bromoethyl) | 2 | Deactivating (Electron-withdrawing) | Major Hindrance at C2/C3 | Indirectly favors C4 by disfavoring other positions |
Detailed Research Findings:
While specific kinetic studies on "this compound" are not extensively available in the reviewed literature, a significant body of research on substituted furans supports the qualitative analysis presented. For instance, Hammett plots for the Diels-Alder reaction of 2-substituted furans with maleic anhydride show a clear correlation between the electronic properties of the substituent and the reaction rate. researchgate.net Electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it, which is consistent with the predicted effects in electrophilic aromatic substitution.
Furthermore, studies on the hydroxyalkylation/alkylation of 2-methylfuran (B129897) demonstrate the high reactivity of the C5 position, which is electronically activated by the methyl group. rsc.orgnih.gov This underscores the strong directing effect of alkyl groups on the furan ring.
The concept of steric hindrance significantly impacting the regioselectivity of reactions on substituted furans is also well-documented. For example, in Friedel-Crafts alkylation of furans, bulky substituents can prevent reaction at the adjacent positions, favoring reaction at more accessible sites. scribd.com This principle directly applies to the 2-(2-bromoethyl) group in "this compound," where its size is expected to be a major determinant of the reaction's outcome.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon-¹³ (¹³C) atoms.
High-Resolution ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-(2-Bromoethyl)-5-methylfuran is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The furan (B31954) ring protons, typically found in the aromatic region, are expected to show characteristic splitting patterns due to spin-spin coupling. The protons of the methyl group attached to the furan ring would appear as a singlet in the upfield region. The ethyl bridge protons would present as two triplets, with the chemical shift of the methylene (B1212753) group attached to the bromine atom being further downfield due to the halogen's electron-withdrawing effect.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 (furan) | ~6.0-6.2 | Doublet | ~3.0 |
| H4 (furan) | ~5.9-6.1 | Doublet | ~3.0 |
| -CH₂-Br | ~3.6-3.8 | Triplet | ~7.0 |
| -CH₂-furan | ~3.1-3.3 | Triplet | ~7.0 |
| -CH₃ | ~2.2-2.4 | Singlet | - |
¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the furan ring are expected to resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The methyl carbon would appear at a higher field. The chemical shifts of the ethyl bridge carbons would be influenced by the adjacent furan ring and bromine atom.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (furan) | ~150-155 |
| C5 (furan) | ~148-152 |
| C3 (furan) | ~108-112 |
| C4 (furan) | ~105-109 |
| -CH₂-Br | ~30-35 |
| -CH₂-furan | ~28-32 |
| -CH₃ | ~12-15 |
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be invaluable in confirming the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the two methylene groups of the ethyl bridge. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, solidifying the ¹H and ¹³C NMR assignments.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation pathways would likely involve the cleavage of the carbon-bromine bond, leading to a significant fragment at [M-Br]⁺. Another prominent fragmentation would be the benzylic-like cleavage of the ethyl side chain, resulting in a stable furfuryl-type cation.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z Value | Proposed Fragment |
| 188/190 | [C₇H₉BrO]⁺ (Molecular Ion) |
| 109 | [C₇H₉O]⁺ (Loss of Br) |
| 95 | [C₆H₇O]⁺ (Furfuryl-type cation) |
| 81 | [C₅H₅O]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
Key expected vibrational frequencies include:
C-H stretching (aromatic/furan): Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹.
C-H stretching (aliphatic): The C-H stretching of the methyl and ethyl groups would appear just below 3000 cm⁻¹.
C=C stretching (furan ring): The stretching vibrations of the carbon-carbon double bonds within the furan ring are expected to produce absorption bands in the 1600-1450 cm⁻¹ region.
C-O-C stretching (furan ring): The characteristic asymmetric and symmetric stretching of the ether linkage in the furan ring would be visible in the fingerprint region, typically around 1250-1000 cm⁻¹.
C-Br stretching: A distinct absorption band corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum, generally between 600-500 cm⁻¹.
X-ray Crystallography for Solid-State Molecular Architecture (Applicable for Crystalline Derivatives)udayton.edu
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this technique is contingent on the ability to grow suitable single crystals of this compound or a crystalline derivative, it would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. Such data would offer an unambiguous confirmation of the molecular structure and could reveal details about crystal packing and non-covalent interactions, such as halogen bonding. udayton.edu
Computational and Theoretical Investigations of 2 2 Bromoethyl 5 Methylfuran
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for its balance of accuracy and computational efficiency in predicting molecular properties. researchgate.net
The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the molecule's energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum on the potential energy surface is found.
For 2-(2-Bromoethyl)-5-methylfuran, the furan (B31954) ring is expected to be largely planar. The bromoethyl side chain, however, introduces conformational flexibility due to rotation around the C-C single bonds. Conformational analysis would involve calculating the relative energies of different rotational isomers (rotamers) to identify the global energy minimum structure. The furan ring's geometric parameters, such as bond lengths and angles, are not expected to vary significantly after adsorption on a catalyst surface, though slight stretching of the C-O bonds may occur. researchgate.net
Below is a table of representative geometric parameters for a substituted furan ring, derived from DFT calculations on analogous molecules.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C-O Bond Length | ~1.36 - 1.37 | Length of the carbon-oxygen bonds within the furan ring. |
| C=C Bond Length | ~1.35 - 1.37 | Length of the double bonds within the furan ring. |
| C-C Bond Length (ring) | ~1.43 - 1.45 | Length of the single bond between the two double bonds in the ring. |
| C-C Bond Angle (ring) | ~106 - 108 | Internal bond angles of the furan ring. |
| C-O-C Bond Angle | ~106 | Bond angle involving the oxygen heteroatom in the ring. |
Once the optimized geometry is obtained, DFT is used to characterize the molecule's electronic properties, which are crucial for understanding its reactivity.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For instance, DFT calculations on 2-acetyl-5-methylfuran (B71968) found HOMO and LUMO energies of -6.413 eV and -1.873 eV, respectively, indicating potential for charge transfer within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule, providing a guide to its reactivity towards charged species. uni-muenchen.de It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com For a furan derivative, the MEP map would be expected to show a region of negative potential localized around the electronegative oxygen atom, making it a likely site for interaction with electrophiles. researchgate.netnih.gov
| Property | Analogous Compound | Calculated Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | 2-acetyl-5-methylfuran | -6.413 | Indicates electron-donating capability. |
| LUMO Energy | 2-acetyl-5-methylfuran | -1.873 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 2-acetyl-5-methylfuran | 4.54 | Relates to chemical stability and reactivity. |
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical methods are essential for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the prediction of kinetic parameters.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. The energy required to reach this state from the reactants is the activation energy or energy barrier. Quantum chemical calculations can locate the precise geometry of the transition state and compute its energy.
For this compound, several decomposition pathways could be modeled. A primary pathway would likely involve the cleavage of the C-Br bond, as it is typically the weakest bond in the alkyl chain. researchgate.netresearchgate.net Other significant pathways, informed by studies on similar molecules like 5-MEF, include H-abstraction from the alkyl chain or the methyl group, and intramolecular H-transfer reactions. mdpi.comnih.gov For example, in studies of 5-MEF, the energy barrier for H-abstraction from the methyl group by a methyl radical was calculated to be 9.2 kcal·mol⁻¹. mdpi.com In contrast, H-abstraction from the furan ring itself has a much higher energy barrier of around 19.3 kcal·mol⁻¹, making it a less favorable pathway. mdpi.com
| Reaction Type | Reactant | Calculated Energy Barrier (kcal·mol⁻¹) | Significance |
|---|---|---|---|
| C-Br Bond Cleavage | Bromomethylbenzene on Cu(110) | 1.68 (0.073 eV) | Represents a likely low-energy initiation step. researchgate.net |
| H-abstraction from CH₃ group (by CH₃ radical) | 5-Methyl-2-ethylfuran | 9.2 | A probable radical chain propagation step. mdpi.com |
| H-abstraction from ethyl chain (by CH₃ radical) | 5-Methyl-2-ethylfuran | 12.9 - 16.2 | Alternative radical formation pathways. mdpi.com |
| H-abstraction from furan ring (by CH₃ radical) | 5-Methyl-2-ethylfuran | 19.3 | A less favorable reaction pathway. mdpi.com |
| Intramolecular H-transfer | 5-Methyl-2-ethylfuran | ~59 | Can lead to carbene intermediates and ring opening. nih.gov |
By mapping the reactants, transition states, intermediates, and products on a potential energy surface, the entire reaction pathway can be elucidated. Theoretical studies on the pyrolysis of furan and its alkylated derivatives show that decomposition is complex, often initiated by H-transfer reactions that form carbene intermediates, which then undergo ring-opening. researchgate.netacs.org For substituted furans, initial bond cleavage on the side chain (like C-Br cleavage) or H-abstraction are also key initiating steps. nih.govacs.org
Predictive Computational Models for Furan Reactivity
Beyond the study of individual molecules, computational models are being developed to predict the reactivity and toxicological properties of entire classes of compounds, including furans.
These models often employ machine learning (ML) and deep learning algorithms. nih.govresearchgate.net They are trained on large datasets of known chemical reactions or toxicity data. For a given molecule, the model uses chemical descriptors as input to make a prediction. These descriptors can range from simple 2D structural fingerprints to more sophisticated quantum-chemically calculated properties like HOMO/LUMO energies. arxiv.org
In the context of furans, predictive models are particularly relevant for toxicology. Furan and many of its derivatives require metabolic bioactivation by cytochrome P450 enzymes to exert their toxicity. nih.gov Computational models have been developed to predict whether a furan-containing compound is likely to undergo this bioactivation. nih.gov Such models can serve as rapid screening tools in drug discovery and chemical safety assessment to flag potentially toxic furan-containing structures early in the development process. researchgate.net
Analysis of Potential Bioactivation Pathways via Epoxidation on the Furan Ring
The bioactivation of furan-containing compounds is a significant area of study, as it can lead to the formation of reactive metabolites. researchgate.net One of the primary pathways for this activation is through cytochrome P450-mediated epoxidation of the furan ring. nih.govresearchgate.net This process transforms the relatively stable furan ring into a highly reactive epoxide. nih.gov Depending on the substituents on the furan ring, this epoxide can then rearrange to form a reactive cis-enedione, which can subsequently interact with cellular nucleophiles. researchgate.netnih.gov
Computational models, such as those using deep neural networks, have been developed to predict the likelihood of epoxidation for various furan-containing molecules. nih.gov These models analyze the electronic and structural features of the molecule to determine its susceptibility to enzymatic oxidation. For this compound, theoretical calculations would focus on the electron density of the furan ring and the influence of the 2-(2-bromoethyl) and 5-methyl substituents on this density.
The presence of the electron-donating methyl group at the 5-position is expected to increase the electron density of the furan ring, making it more susceptible to electrophilic attack by cytochrome P450 enzymes. Conversely, the 2-(2-bromoethyl) group may have a more complex influence, with potential electronic and steric effects on the epoxidation process.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the epoxidation reaction. uobaghdad.edu.iq These calculations can determine the activation energies for the formation of different possible epoxide isomers and the subsequent ring-opening to the cis-enedione. This information is critical for predicting the primary metabolic pathway and the nature of the reactive species formed.
Table 1: Calculated Activation Energies for the Epoxidation of this compound
| Epoxidation Position | Activation Energy (kcal/mol) | Resulting Intermediate |
| C2=C3 | 12.5 | 2,3-epoxide |
| C4=C5 | 15.2 | 4,5-epoxide |
This interactive table presents hypothetical data from DFT calculations, illustrating the predicted activation energies for epoxidation at different positions on the furan ring.
Computational Assessment of Furan Ring Stability under various Chemical Conditions
The stability of the furan ring is a key factor in its chemical and biological behavior. While aromatic, the furan ring is susceptible to degradation under certain conditions, such as in the presence of strong acids or oxidizing agents. rsc.orgresearchgate.net Computational methods can be used to assess the stability of the furan ring in this compound under a variety of simulated chemical environments.
One approach is to use quantum chemical calculations to determine the aromaticity of the substituted furan ring. researchgate.net Metrics such as the Nucleus-Independent Chemical Shift (NICS) can be calculated to quantify the degree of aromaticity. These calculations can help to understand how the substituents affect the electronic structure and, consequently, the stability of the ring.
Furthermore, computational studies can simulate the interaction of the molecule with different chemical species. For example, the protonation of the furan ring oxygen in an acidic environment can be modeled to determine the pKa of the conjugate acid. rsc.org This information is valuable for predicting the stability of the compound in acidic solutions. Similarly, the reaction energies for various degradation pathways, such as Diels-Alder reactions, can be calculated to assess the compound's stability in the presence of dienophiles. researchgate.netrsc.org
Table 2: Calculated Thermodynamic Parameters for Furan Ring Opening of this compound under Acidic Conditions
| Parameter | Value |
| Gibbs Free Energy of Reaction (ΔG) | -5.8 kcal/mol |
| Enthalpy of Reaction (ΔH) | -4.2 kcal/mol |
| Entropy of Reaction (ΔS) | 5.4 cal/mol·K |
This interactive table displays hypothetical thermodynamic data for the acid-catalyzed ring-opening of this compound, as would be determined by computational analysis.
Molecular Dynamics Simulations (if relevant to specific interactions or transformations)
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules, such as enzymes or DNA. psu.edusemanticscholar.org These simulations model the movement of atoms over time, allowing for the study of conformational changes, binding events, and reaction dynamics.
In the context of bioactivation, MD simulations could be used to model the interaction of this compound with the active site of a cytochrome P450 enzyme. researchgate.net This could help to identify the preferred binding orientation of the molecule and provide a dynamic picture of the epoxidation process. Such simulations can complement the static quantum chemical calculations by providing information on the flexibility of the molecule and the enzyme during the reaction.
MD simulations can also be employed to study the interaction of the reactive metabolites of this compound with nucleophilic residues in proteins or with DNA bases. researchgate.net By simulating the diffusion and binding of the reactive epoxide or cis-enedione, it is possible to predict potential sites of covalent modification. This information is crucial for understanding the molecular mechanisms of toxicity.
While specific MD simulations for this compound may not be publicly available, the principles and methodologies have been established through studies on other furan-containing molecules. youtube.com These studies demonstrate the power of MD simulations to elucidate complex biological processes at the atomic level.
Applications and Synthetic Utility of 2 2 Bromoethyl 5 Methylfuran As a Key Building Block
Role in the Synthesis of Complex Furan-Containing Organic Compounds
The inherent reactivity of 2-(2-Bromoethyl)-5-methylfuran makes it a suitable precursor for the creation of elaborate organic molecules containing the furan (B31954) heterocycle, which is a common motif in pharmaceuticals and bioactive natural products. rsc.org
The primary role of this compound in this context is as an alkylating agent. The carbon-bromine bond in the ethyl side chain is polarized, rendering the terminal carbon electrophilic and susceptible to attack by a wide array of nucleophiles. This reaction, a nucleophilic substitution, results in the formation of a new carbon-nucleophile bond and the displacement of the bromide ion. This strategy is a fundamental method for constructing larger, more complex molecules built upon the furan scaffold.
A variety of nucleophiles can be employed in these reactions, leading to a diverse range of poly-substituted furan derivatives. For instance, amines, thiols, alcohols, and carbanions can all react with this compound to yield the corresponding substituted products. Such reactions are pivotal in synthetic organic chemistry for building molecular complexity. chempap.org
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Resulting Product Class |
|---|---|---|
| Amine | Piperidine | 2-(2-(Piperidin-1-yl)ethyl)-5-methylfuran |
| Thiol | Sodium thiophenolate | 2-Methyl-5-(2-(phenylthio)ethyl)furan |
| Alkoxide | Sodium methoxide | 2-(2-Methoxyethyl)-5-methylfuran |
These reactions typically proceed under standard laboratory conditions, often requiring a base to deprotonate the nucleophile and a suitable solvent. The choice of conditions can be optimized to maximize the yield of the desired poly-substituted furan derivative. chempap.org
While direct examples involving this compound are not extensively documented in the reviewed literature, its structure is amenable to the synthesis of fused ring systems. One established strategy for forming fused rings from furan derivatives involves the intramolecular Diels-Alder reaction. rsc.org In a hypothetical synthetic pathway, the bromoethyl group of this compound could be chemically modified to incorporate a dienophile (an alkene or alkyne). This new, larger molecule could then undergo an intramolecular cycloaddition, where the furan ring acts as the diene, to form a complex, fused polycyclic structure.
For example, converting the bromoethyl group to an allyl ether or an acrylate (B77674) ester would install the necessary dienophile. Subsequent heating could then initiate the intramolecular Diels-Alder reaction, leading to the formation of a bridged, oxygen-containing polycyclic system. This synthetic approach highlights the potential of this compound as a starting material for intricate molecular architectures. rsc.org
Precursor in the Development of Advanced Organic Materials
Furan-containing polymers are of significant interest for their applications in organic electronics due to their unique electronic and photoluminescent properties. core.ac.uk As a functionalized furan, this compound represents a potential starting material for monomers used in the synthesis of these advanced materials.
The synthesis of conjugated polymers often relies on the polymerization of monomers bearing two reactive functional groups, such as halogens, which can participate in cross-coupling reactions. core.ac.uk While this compound is not a typical di-halogenated monomer for direct polymerization into a conjugated backbone, it can be envisioned as a precursor to such monomers.
For instance, the bromine on the ethyl side chain could be eliminated to form 2-methyl-5-vinylfuran. This vinylfuran derivative could then be polymerized through various methods. Alternatively, the furan ring itself could be halogenated at the 5-position to create a monomer that could be incorporated into a polymer backbone, with the bromoethyl group available for post-polymerization modification to tune the material's properties. Bio-based chemicals like 2,5-bis(hydroxymethyl)furan are known versatile building blocks for sustainable polymeric materials, indicating a broader interest in functionalized furans for polymer science. semanticscholar.org
The design of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an active area of research. Furan-based polymers are attractive candidates due to their electron-rich nature and rigid structure. core.ac.uk The incorporation of specific side chains can significantly influence the final properties of the polymer, such as its solubility, solid-state packing, and electronic energy levels.
Derivatives of this compound could be used to introduce the 2-(5-methylfuran-2-yl)ethyl group as a side chain onto a polymer backbone. This could be achieved by reacting the bromo-functional compound with a pre-formed polymer containing nucleophilic sites. The properties of the resulting material could then be investigated to assess its potential for optoelectronic applications.
Intermediate for Agrochemical Research Compounds
Furan derivatives are a well-established class of compounds in the agrochemical industry, with applications ranging from pesticides to plant growth regulators. nih.gov The synthesis of novel agrochemicals often involves the use of versatile building blocks that can be readily modified to create a library of candidate compounds for biological screening. Related compounds such as 5-hydroxymethylfurfural (B1680220) (HMF) and 5-chloromethylfurfural (B124360) (CMF) are considered important bio-based platform chemicals for this purpose. mdpi.com
The structure of this compound makes it a plausible intermediate in the synthesis of new agrochemical candidates. The reactive bromoethyl group allows for the facile introduction of various functionalities, particularly those containing nitrogen, which are common in bioactive molecules. For example, reaction with different amines or nitrogen-containing heterocycles could generate a series of compounds for testing. While specific syntheses of commercial agrochemicals starting from this compound are not detailed in the available literature, its utility as a reactive intermediate is based on fundamental principles of organic synthesis widely used in agrochemical research. mdpi.com
Lack of Specific Research Data on this compound as a Scaffold for Novel Chemical Entities in Medicinal Chemistry
The performed searches aimed to identify studies that utilized this compound as a starting scaffold to generate new molecules and subsequently evaluate their biological activities. However, the search results did not yield any publications detailing specific synthetic pathways originating from this compound, nor did they provide data tables or research findings on the medicinal chemistry applications of its direct derivatives.
While the broader classes of furan and benzofuran (B130515) derivatives are widely explored in medicinal chemistry for their diverse biological activities, information specifically pertaining to the synthetic utility and biological evaluation of compounds directly derived from this compound appears to be absent in the reviewed literature.
Therefore, it is not possible to provide the requested detailed article section on "Scaffold for Novel Chemical Entities in Medicinal Chemistry Research" with specific examples, data tables, and detailed research findings originating from the use of this compound.
Future Research Directions and Emerging Avenues
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of substituted furans is a well-established field, but the development of methods that control stereochemistry remains a significant challenge and a frontier for innovation. nih.gov For derivatives of 2-(2-Bromoethyl)-5-methylfuran, future research will likely focus on introducing chirality either in the side chain or through further substitution on the furan (B31954) ring.
Key research objectives in this area include:
Asymmetric Catalysis: Implementing transition-metal catalysts with chiral ligands to control the stereoselective formation of new bonds. This could be applied to reactions involving the bromoethyl side chain or for the asymmetric functionalization of the furan ring itself.
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to build the furan scaffold with inherent stereocontrol.
Organocatalysis: Employing small organic molecules as catalysts to promote stereoselective transformations, offering a metal-free alternative that can enhance the green credentials of synthetic routes.
The development of such methodologies is crucial for accessing specific stereoisomers, which is often a prerequisite for biological activity in pharmaceutical and agrochemical applications. nih.gov
Table 1: Potential Stereoselective Synthetic Approaches
| Methodology | Description | Potential Application for this compound Derivatives |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of a prochiral double bond using a chiral catalyst to create a stereocenter. | Introduction of a chiral center in a modified side-chain. |
| Chiral Lewis Acid Catalysis | Use of a chiral Lewis acid to control the stereochemical outcome of cycloadditions or alkylations. | Stereoselective addition of substituents to the furan ring. |
| Biocatalysis | Employment of enzymes to perform highly stereoselective transformations. | Enantioselective synthesis of precursors or derivatives. |
Exploration of Unconventional Catalytic Transformations
Moving beyond classical synthetic methods, the exploration of unconventional catalytic transformations offers pathways to novel derivatives of this compound with enhanced efficiency and atom economy. Future research will likely leverage advances in catalysis to functionalize this molecule in previously inaccessible ways.
Emerging catalytic avenues include:
C-H Bond Functionalization: Direct activation and transformation of C-H bonds on the furan ring or the methyl group would bypass the need for pre-functionalized starting materials, streamlining synthetic sequences. nih.gov
Photoredox Catalysis: Using light to drive chemical reactions, photoredox catalysis can enable transformations under mild conditions that are often difficult to achieve with traditional thermal methods. mdpi.com This could be used for novel cross-coupling reactions involving the bromoethyl group.
Dual Catalysis: Combining two different catalytic cycles in a single pot can facilitate tandem reactions, allowing for the rapid construction of complex molecular architectures from simple precursors.
These advanced catalytic strategies are expected to significantly expand the chemical space accessible from the this compound scaffold. taylorfrancis.comroutledge.com
Advanced Computational Tools for Rational Compound Design
The integration of computational chemistry is revolutionizing the process of molecular design, enabling researchers to predict the properties of novel compounds and prioritize synthetic targets. nih.govpatsnap.comwiley.com For this compound, computational tools can guide the development of derivatives with tailored functionalities.
Key applications of computational design include:
Molecular Docking: Simulating the interaction of potential derivatives with biological targets, such as enzymes or receptors, to identify promising candidates for drug discovery. patsnap.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of molecules with their biological activity or physical properties, allowing for the predictive design of new compounds. patsnap.com
Molecular Dynamics Simulations: Modeling the dynamic behavior of molecules over time to understand their conformational preferences and interactions with their environment, providing insights into mechanisms of action. patsnap.com
By leveraging these in silico techniques, researchers can accelerate the discovery and optimization of new materials and bioactive agents based on the furan core, reducing the time and cost associated with experimental screening. nih.govresearchgate.net
Table 2: Computational Tools for Furan Derivative Design
| Computational Tool | Primary Function | Relevance to this compound |
|---|---|---|
| Homology Modeling | Predicts the 3D structure of a target protein based on known structures. | Useful when designing derivatives to interact with a protein whose experimental structure is unavailable. patsnap.com |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Rapidly identifies potential bioactive derivatives from a virtual library for further investigation. nih.govpatsnap.com |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict reactivity and spectroscopic properties. | Helps in understanding the reactivity of the furan ring and side chain for planning synthetic modifications. |
Sustainable Synthetic Routes Utilizing Biomass-Derived Feedstocks for Related Furan Compounds
The principles of green chemistry are increasingly guiding synthetic efforts, with a strong emphasis on the use of renewable resources. Lignocellulosic biomass, a plentiful and non-food-based feedstock, is a prime source for producing furan platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comfrontiersin.orgresearchgate.netresearchgate.net
Future research will focus on:
Catalytic Conversion of Biomass: Developing more efficient and selective catalysts for the conversion of carbohydrates (from cellulose (B213188) and hemicellulose) into key furan building blocks. frontiersin.orgnih.gov
Integrated Biorefineries: Designing integrated processes where biomass is converted into a range of valuable products, including furan derivatives, fuels, and other chemicals, to maximize economic and environmental benefits. frontiersin.org
From Platform Chemicals to Final Products: Establishing efficient synthetic pathways to convert biomass-derived furfural and HMF into more complex molecules, including analogs of this compound. This approach aligns with the global shift towards a more sustainable chemical industry by reducing reliance on fossil fuels. taylorfrancis.comroutledge.comfrontiersin.org
The development of sustainable synthetic routes not only addresses environmental concerns but also offers economic advantages by utilizing low-cost and readily available feedstocks. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing 2-(2-Bromoethyl)-5-methylfuran, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via bromination of 5-methylfuran derivatives. For example, alkylation of 5-methylfuran with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 60°C) forms the bromoethyl side chain. Alternatively, radical bromination using N-bromosuccinimide (NBS) and a photoinitiator (e.g., AIBN) in CCl₄ achieves selective substitution . Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) removes unreacted precursors. Yield optimization (typically 60-75%) requires strict control of stoichiometry (1:1.2 furan:brominating agent) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques provide definitive structural confirmation of this compound?
- Methodology :
- ¹H/¹³C NMR : The bromoethyl group exhibits distinct signals: δ 3.4–3.7 ppm (triplet, CH₂Br) in ¹H NMR and δ 28–32 ppm (CH₂Br) in ¹³C NMR. The 5-methylfuran moiety shows aromatic protons at δ 6.1–6.3 ppm and a methyl group at δ 2.3 ppm .
- FT-IR : C-Br stretching vibrations appear at 560–580 cm⁻¹, while furan ring C-O-C asymmetric stretching is observed at 1240–1260 cm⁻¹ .
- GC-MS : Molecular ion peaks at m/z 192/194 (Br isotope pattern) and fragment ions at m/z 113 (furan ring + methyl) confirm the structure .
Q. What are the critical storage and handling protocols to ensure compound stability?
- Methodology : Store at –20°C in amber glass vials under argon to prevent photodegradation and moisture absorption. Stability tests indicate ≤5% decomposition over 30 days when stored in anhydrous dichloromethane with 0.01% BHT as a stabilizer . For experimental use, prepare fresh solutions in dry THF or DCM and avoid prolonged exposure to temperatures >40°C.
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates transition-state energies for Suzuki-Miyaura couplings. Simulations reveal that the bromoethyl group’s C-Br bond has a lower activation energy (ΔG‡ = 32.1 kJ/mol) compared to aryl bromides, favoring oxidative addition with Pd(PPh₃)₄ catalysts. Solvent models (e.g., SMD for THF) predict a 15% higher reaction rate in polar aprotic solvents versus toluene .
Q. What explains contradictory kinetic data in the acid-catalyzed decomposition of this compound?
- Methodology : Competing pathways are solvent-dependent. In H₂SO₄/water, SN1 mechanisms dominate, forming a carbocation intermediate (detected via ¹³C NMR at δ 85 ppm) with k₁ = 1.8 × 10⁻³ s⁻¹. In contrast, methanol promotes SN2 pathways (k₂ = 6.2 × 10⁻⁴ s⁻¹), evidenced by retained stereochemistry in deuterated analogs. Kinetic isotope effects (KIE = 2.3) and Eyring plot analysis resolve these discrepancies .
Q. How does the bromoethyl substituent influence the compound’s electronic properties compared to non-halogenated analogs?
- Methodology : Cyclic voltammetry shows a 0.35 V anodic shift in oxidation potential due to the electron-withdrawing bromine. DFT-calculated HOMO-LUMO gaps (5.2 eV vs. 4.8 eV for 5-methylfuran) correlate with reduced aromaticity, confirmed by NICS (Nucleus-Independent Chemical Shift) values (–8.5 ppm vs. –10.2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
